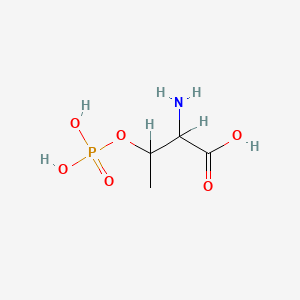
O-Phospho-DL-threonine
概要
説明
O-Phospho-DL-threonine: is a derivative of the amino acid threonine, where a phosphate group is attached to the hydroxyl group of the threonine molecule. This compound is significant in various biochemical processes and is often studied for its role in phosphorylation, a critical post-translational modification in proteins .
準備方法
Synthetic Routes and Reaction Conditions: O-Phospho-DL-threonine can be synthesized through chemical phosphorylation of DL-threonine. The process typically involves the reaction of DL-threonine with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound often employs biosynthetic methods. This involves the use of genetically modified microorganisms that can produce the compound through fermentation processes. For instance, certain strains of bacteria can be engineered to express enzymes that catalyze the phosphorylation of threonine .
化学反応の分析
Types of Reactions: O-Phospho-DL-threonine undergoes various chemical reactions, including:
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions to yield DL-threonine and inorganic phosphate.
Substitution Reactions: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: DL-threonine and inorganic phosphate.
Substitution: Various phosphorylated derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: O-Phospho-DL-threonine is used as a model compound in studies of phosphorylation and dephosphorylation reactions. It helps in understanding the mechanisms of these reactions and the role of phosphorylation in regulating protein function .
Biology: In biological research, this compound is used to study protein phosphorylation, a key regulatory mechanism in cellular signaling pathways. It is also used in the study of enzyme kinetics and the role of phosphatases and kinases .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting phosphorylation pathways. It is also used in the study of diseases related to abnormal phosphorylation, such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialized biochemical reagents and as an intermediate in the synthesis of other phosphorylated compounds .
作用機序
O-Phospho-DL-threonine exerts its effects primarily through its role in phosphorylation. The phosphate group can be transferred to or from proteins by kinases and phosphatases, respectively. This modification can alter the activity, localization, and interactions of proteins, thereby regulating various cellular processes. The molecular targets include serine/threonine kinases and phosphatases, which are involved in numerous signaling pathways .
類似化合物との比較
- O-Phospho-L-threonine
- O-Phospho-DL-serine
- O-Phospho-L-serine
Comparison: O-Phospho-DL-threonine is unique due to its specific structure and the presence of both D- and L- isomers. This racemic mixture can exhibit different biochemical properties compared to its enantiomerically pure counterparts, such as O-Phospho-L-threonine. Additionally, the presence of the hydroxyl group in threonine provides distinct reactivity compared to serine derivatives .
特性
IUPAC Name |
(2S,3R)-2-amino-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Phosphothreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27530-80-9, 1114-81-4 | |
| Record name | O-Phosphonothreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phospho-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphothreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threoninium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREONINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L4WX7B1EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Phosphothreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal packing of DL-PThr differ depending on the interacting cation?
A1: Crystal structures of DL-PThr with potassium, sodium, and ammonium cations reveal distinct packing arrangements. [] In the potassium salt, water molecules do not directly coordinate with the cation. [] Conversely, in both sodium and ammonium salts, water molecules play a crucial role in forming extensive hydrogen-bond networks and are preferentially involved in cation coordination spheres over DL-PThr anions. []
Q2: Can O-phospho-DL-threonine act as a ligand in metal complexes?
A2: Yes, this compound can act as a ligand in metal complexes. Research shows that it can form Schiff base complexes with metal ions like nickel(II) and copper(II). [] For example, in the nickel(II) complex, the Schiff base acts as a tridentate ligand, coordinating through its nitrogen and oxygen atoms to the nickel ion, while in the copper(II) complex, the Schiff base behaves as a tetradentate ligand, even involving a phosphate oxygen atom from a neighboring molecule in its coordination sphere. []
Q3: Are there any structural differences between the crystals of this compound and O-phospho-L-threonine?
A3: While both this compound and O-phospho-L-threonine exist as zwitterions in their crystal structures and are linked through similar three-dimensional hydrogen bond networks, a key difference lies in their comparison to analogous serine compounds. [] Unlike the serine analogs, both the racemic and enantiomeric threonine crystals display similar molecular conformations and hydrogen-bonded environments. [] This suggests that the methyl group in threonine may influence the overall structural arrangement in the solid state compared to serine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethanol](/img/structure/B1583306.png)
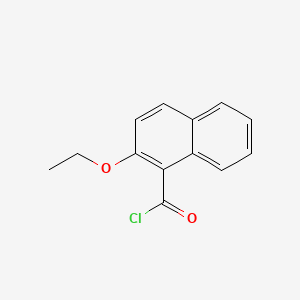


![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)

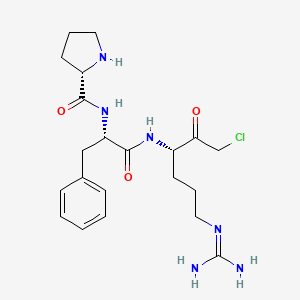
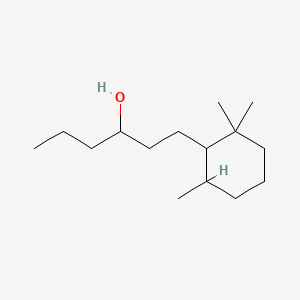
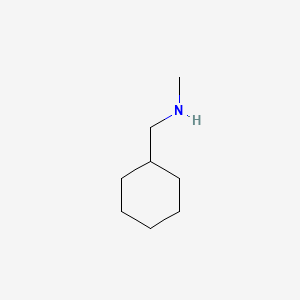
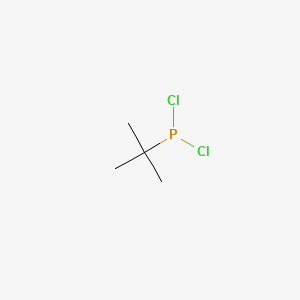
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)

